molecular formula C6H4ClN3O B11803352 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole

Cat. No.: B11803352
M. Wt: 169.57 g/mol
InChI Key: BWIFUEONEALORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a furan ring and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole-3-thiol with 2-furancarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: Used in the development of new pesticides and herbicides.

    Materials Science: Explored for its use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with cellular processes. For example, it can inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-(phenyl)-1H-1,2,4-triazole
  • 5-chloro-3-(thiophen-2-yl)-1H-1,2,4-triazole
  • 5-chloro-3-(pyridin-2-yl)-1H-1,2,4-triazole

Uniqueness

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIFUEONEALORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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